molecular formula C16H12ClN3O4 B5508003 5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5508003
M. Wt: 345.73 g/mol
InChI Key: VUPKVKUHHKXZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chloro-2-methylphenoxy group and a 4-nitrophenyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions.

    Introduction of the 4-chloro-2-methylphenoxy group: This step involves the reaction of the oxadiazole intermediate with 4-chloro-2-methylphenol in the presence of a suitable base and solvent.

    Attachment of the 4-nitrophenyl group: This can be accomplished through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a 4-nitrophenyl halide.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-aminophenyl)-1,2,4-oxadiazole.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Research has investigated the compound’s biological activity, including its potential as an antimicrobial or anticancer agent. The presence of the nitrophenyl group is particularly relevant for its biological interactions.

    Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases or conditions.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism by which 5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitrophenyl group may facilitate binding to certain proteins, resulting in antimicrobial or anticancer activity. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    5-[(4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole: This compound lacks the methyl group on the phenoxy ring, which may affect its chemical and biological properties.

    5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-aminophenyl)-1,2,4-oxadiazole: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.

    5-[(4-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole: This compound lacks the chlorine atom on the phenoxy ring, which may influence its overall properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological characteristics.

Properties

IUPAC Name

5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c1-10-8-12(17)4-7-14(10)23-9-15-18-16(19-24-15)11-2-5-13(6-3-11)20(21)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPKVKUHHKXZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.